molecular formula C19H22O2 B14197689 1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one CAS No. 834906-05-7

1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one

Cat. No.: B14197689
CAS No.: 834906-05-7
M. Wt: 282.4 g/mol
InChI Key: DPQVSODSCMZRGG-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one typically involves the reaction of benzyl alcohol with a suitable ketone precursor under specific conditions. One common method includes the use of benzyl bromide and a base to facilitate the formation of the benzyloxy group. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or nickel, can also be employed to improve reaction rates and selectivity. The purification process often includes distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity to biological receptors. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various adducts that may exhibit biological activity .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-methyl-3-phenylpropan-2-one
  • 1-(Benzyloxy)-3-phenylbutan-2-one
  • 1-(Benzyloxy)-3-methyl-4-phenylpentan-2-one

Comparison: Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity and biological activity .

Properties

CAS No.

834906-05-7

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

3-methyl-3-phenyl-1-phenylmethoxypentan-2-one

InChI

InChI=1S/C19H22O2/c1-3-19(2,17-12-8-5-9-13-17)18(20)15-21-14-16-10-6-4-7-11-16/h4-13H,3,14-15H2,1-2H3

InChI Key

DPQVSODSCMZRGG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=CC=C1)C(=O)COCC2=CC=CC=C2

Origin of Product

United States

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